2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8482876
InChI: InChI=1S/C20H20N2O3S2/c1-5-10-22-19(24)17-12(2)13(3)27-18(17)21-20(22)26-11-16(23)14-6-8-15(25-4)9-7-14/h5-9H,1,10-11H2,2-4H3
SMILES: CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C
Molecular Formula: C20H20N2O3S2
Molecular Weight: 400.5 g/mol

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one

CAS No.:

VCID: VC8482876

Molecular Formula: C20H20N2O3S2

Molecular Weight: 400.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one -

Description

Structural Overview

The compound is a thieno[2,3-d]pyrimidine derivative featuring:

  • A thieno[2,3-d]pyrimidine core, which is a fused thiophene and pyrimidine ring system.

  • Substituents including:

    • A 4-methoxyphenyl group linked via a sulfanyl group.

    • A prop-2-en-1-yl group at the 3-position.

    • Two methyl groups at the 5 and 6 positions.

The presence of these functional groups contributes to its chemical reactivity and potential biological activity.

General Synthetic Approach

Thieno[2,3-d]pyrimidines are typically synthesized through multistep reactions involving:

  • Cyclization reactions starting from aminothiophenes or thiophene carboxylic acid derivatives.

  • Functionalization of the pyrimidine ring by introducing various substituents through alkylation or acylation reactions.

For this specific compound:

  • The sulfanyl group is introduced via nucleophilic substitution using thiols.

  • The 4-methoxyphenyl group can be added through coupling reactions.

  • The prop-2-en-1-yl substituent may be incorporated through alkylation using allyl halides.

Characterization

The structural elucidation of this compound involves advanced spectroscopic techniques:

  • NMR Spectroscopy (¹H and ¹³C):

    • Provides details about the chemical environment of hydrogen and carbon atoms.

    • Distinct chemical shifts for the methoxy group, allyl group, and aromatic protons can confirm the structure.

  • Mass Spectrometry (MS):

    • Confirms molecular weight and fragmentation pattern consistent with the proposed structure.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as C=O (carbonyl), C-S (sulfanyl), and aromatic C-H bonds.

  • Elemental Analysis:

    • Verifies the empirical formula by comparing calculated and experimental elemental compositions.

Biological Activity

Thieno[2,3-d]pyrimidine derivatives are widely studied for their pharmacological properties:

  • Anticancer Activity:

    • Some derivatives act as inhibitors of enzymes like tyrosine kinases or dihydrofolate reductase, making them potential anticancer agents.

  • Antibacterial and Antifungal Properties:

    • The sulfur-containing moiety enhances antimicrobial activity against various pathogens.

  • Anti-inflammatory Effects:

    • Substituents like allyl or methoxy groups may contribute to anti-inflammatory mechanisms by modulating enzyme pathways.

Applications

Given its structural features, this compound may have applications in:

  • Drug Development:

    • As a lead molecule for designing inhibitors targeting specific enzymes or receptors.

  • Material Science:

    • Heterocycles like thieno[2,3-d]pyrimidines are explored for optoelectronic properties in organic semiconductors.

Product Name 2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Molecular Formula C20H20N2O3S2
Molecular Weight 400.5 g/mol
IUPAC Name 2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C20H20N2O3S2/c1-5-10-22-19(24)17-12(2)13(3)27-18(17)21-20(22)26-11-16(23)14-6-8-15(25-4)9-7-14/h5-9H,1,10-11H2,2-4H3
Standard InChIKey XVGYRKIZXJUWAD-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)CC=C)C
PubChem Compound 1076142
Last Modified Apr 15 2024

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